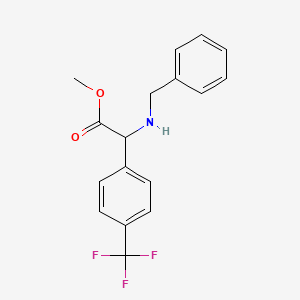
Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group, a trifluoromethyl-substituted phenyl ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the intermediate with methyl chloroformate or a similar esterifying agent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(benzylamino)-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(amino)-2-(4-(trifluoromethyl)phenyl)acetate: Lacks the benzyl group, affecting its interaction with molecular targets.
Methyl 2-(benzylamino)-2-(4-methylphenyl)acetate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
Methyl 2-(benzylamino)-2-(4-(trifluoromethyl)phenyl)acetate is unique due to the presence of both the benzylamino and trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H16F3NO2 |
|---|---|
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
methyl 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C17H16F3NO2/c1-23-16(22)15(21-11-12-5-3-2-4-6-12)13-7-9-14(10-8-13)17(18,19)20/h2-10,15,21H,11H2,1H3 |
Clave InChI |
PJKQHEUMAYZTJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















